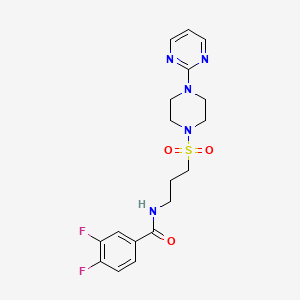

3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N5O3S/c19-15-4-3-14(13-16(15)20)17(26)21-7-2-12-29(27,28)25-10-8-24(9-11-25)18-22-5-1-6-23-18/h1,3-6,13H,2,7-12H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYNWMPTGNPUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-difluorobenzoyl chloride with an appropriate amine under basic conditions.

Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

Pyrimidine Attachment: The final step involves the coupling of the pyrimidine moiety to the piperazine ring, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting the carbonyl or sulfonyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, thereby influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison

Compound A : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide (Example 53, )

- Molecular Weight : 589.1 g/mol

- Melting Point : 175–178°C

- Structure: Pyrazolo[3,4-d]pyrimidine core, fluorophenylchromenone, and benzamide.

- Bioactivity : Likely targets kinases due to the pyrazolopyrimidine scaffold, a common feature in kinase inhibitors .

Compound B : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02, )

- CAS : 62337-66-0

- Structure: Triazolo[4,3-a]pyridinone linked to phenylpiperazine via a propyl chain.

- Bioactivity: Potential CNS or antipsychotic applications due to piperazine-triazole motifs, which are prevalent in serotonin/dopamine receptor modulators .

Structural and Functional Comparison

Key Differences :

Scaffold Diversity: The target compound’s benzamide-sulfonyl-piperazine-pyrimidine scaffold offers a balance of solubility and target versatility compared to Compound A’s rigid pyrazolopyrimidine-chromenone system.

Fluorine Substitution: The 3,4-difluoro group in the target compound may enhance metabolic stability over Compound A’s single fluorine on the chromenone.

Target Specificity: Compound A’s pyrazolopyrimidine suggests kinase inhibition (e.g., JAK/STAT or PI3K pathways), while the target compound’s pyrimidine-piperazine could modulate adenosine or serotonin receptors .

Biological Activity

3,4-Difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, also known by its CAS number 1021248-51-0, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core, difluoro substitutions, and a sulfonyl-linked pyrimidinyl piperazine moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 425.5 g/mol. Its structure can be represented as follows:

This structural complexity is believed to contribute to its unique biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the fields of oncology and neurology. The presence of the pyrimidine and piperazine moieties suggests potential interactions with several biological targets.

The biological activity of 3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting specific kinases and enzymes involved in cancer progression and inflammation.

- Modulation of Receptor Activity : The piperazine ring may facilitate binding to neurotransmitter receptors or other targets involved in neurological disorders.

- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.

In Vitro Studies

Several studies have evaluated the in vitro activity of similar compounds. For instance, compounds with structural similarities have demonstrated potent inhibition against various kinases, including those implicated in cancer (e.g., PI3K and MAPK pathways).

These findings suggest that 3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide may possess similar inhibitory properties.

Case Studies

A notable case study involved the evaluation of a related benzamide derivative that displayed significant antiproliferative effects on human cancer cell lines. The study reported an IC50 value of approximately 50 nM against breast cancer cells, indicating strong potential for therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.